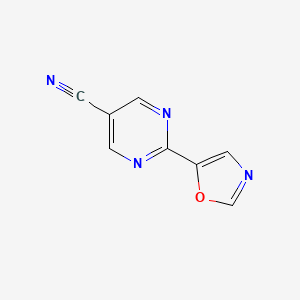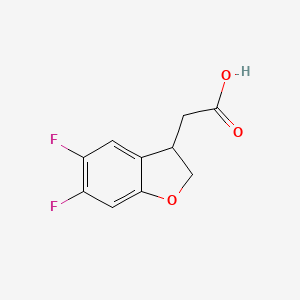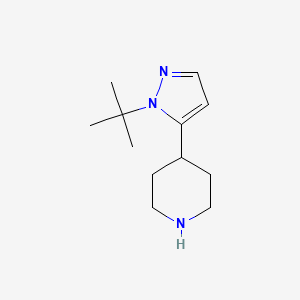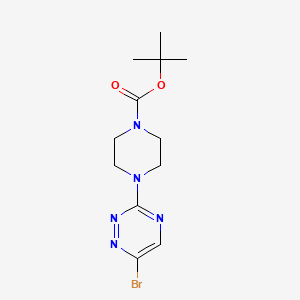
5-(3-Bromobenzyl)furan-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ブロモベンジル)フラン-2-カルボン酸は、分子式がC12H9BrO3である有機化合物です。これは、複素環式芳香族化合物であるフランの誘導体であり、フラン環にブロモベンジル基が結合しています。
製法
合成経路と反応条件
5-(3-ブロモベンジル)フラン-2-カルボン酸の合成は、通常、ベンジル基の臭素化に続いて、フラン環とカルボン酸官能基を導入するための反応がいくつか行われます。 一般的な方法の1つは、四塩化炭素(CCl4)中で還流条件下、N-ブロモスクシンイミド(NBS)とアゾビスイソブチロニトリル(AIBN)を使用してメチル基をラジカル臭素化することです 。臭素化された中間体は、次に高温(130℃)で亜リン酸トリエチルを使用して対応するホスホネートに変換されます。 適切なアルデヒドとの後の反応と脱シリル化ステップにより、最終生成物が得られます .
工業的製造方法
5-(3-ブロモベンジル)フラン-2-カルボン酸の特定の工業的製造方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成手順を拡大することです。これには、反応条件の最適化、工業用グレードの試薬の使用、および効率と収率を向上させるための連続フロー反応器の使用が含まれます。
化学反応解析
反応の種類
5-(3-ブロモベンジル)フラン-2-カルボン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化して追加の官能基を導入したり、既存の官能基を変えたりすることができます。
還元: 還元反応は、臭素原子を除去したり、他の官能基を還元したりするために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求核置換反応には、多くの場合、アジ化ナトリウム(NaN3)やチオ尿素(NH2CSNH2)などの試薬が使用されます。
生成する主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合がありますが、置換反応により、さまざまな官能基を持つさまざまな誘導体が生成される可能性があります。
科学研究への応用
5-(3-ブロモベンジル)フラン-2-カルボン酸は、科学研究でいくつかの用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromobenzyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and furan-2-carboxylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Procedure: The 3-bromobenzyl bromide is reacted with furan-2-carboxylic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-(3-Bromobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan-2,3-dicarboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Furan-2,3-dicarboxylic acid.
Reduction: 5-(3-Bromobenzyl)furan-2-methanol.
科学的研究の応用
5-(3-Bromobenzyl)furan-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop potential pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
作用機序
5-(3-ブロモベンジル)フラン-2-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を伴います。ブロモベンジル基は、求電子置換反応に参加することができますが、フラン環はさまざまな求核反応と求電子反応に関与することができます。 これらの特性により、これは生物学的分子を改変し、その機能を研究するための汎用性の高い化合物となっています .
類似の化合物との比較
類似の化合物
2,5-フランジカルボン酸: ポリマー合成に使用されるカルボン酸基を持つ別のフラン誘導体です.
3-ブロモ安息香酸: ベンゼン環に臭素原子を持つ、より単純な化合物であり、有機合成で使用されます。
ベンジルフラン誘導体: フラン環またはベンジル基に異なる置換基を持つ、類似の構造を持つ化合物です。
独自性
さまざまな化学反応を起こす能力と合成における構成ブロックとしての有用性により、研究と産業において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
5-(3-Chlorobenzyl)furan-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
5-(3-Methylbenzyl)furan-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.
5-(3-Nitrobenzyl)furan-2-carboxylic acid: Similar structure but with a nitro group instead of bromine.
Uniqueness
5-(3-Bromobenzyl)furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C12H9BrO3 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
5-[(3-bromophenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO3/c13-9-3-1-2-8(6-9)7-10-4-5-11(16-10)12(14)15/h1-6H,7H2,(H,14,15) |
InChIキー |
GGHDOCZBWDNVAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)CC2=CC=C(O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)

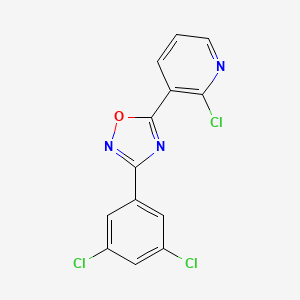
![tert-butyl7-(aminomethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11790073.png)
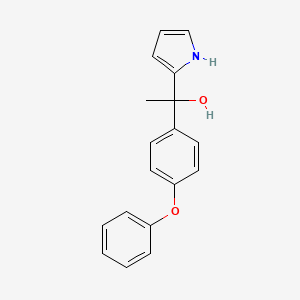



![Tert-butyl 7-bromo-9-methyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate](/img/structure/B11790105.png)
